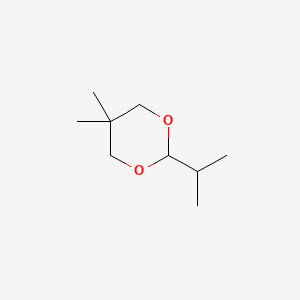

2-Isopropyl-5,5-dimethyl-1,3-dioxane

Description

Structure

2D Structure

Properties

IUPAC Name |

5,5-dimethyl-2-propan-2-yl-1,3-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)8-10-5-9(3,4)6-11-8/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSZUOKHFRWQFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1OCC(CO1)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227321 | |

| Record name | 2-Isopropyl-5,5-dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7651-50-5 | |

| Record name | 2-Isopropyl-5,5-dimethyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-5,5-dimethyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007651505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC75465 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Isopropyl-5,5-dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-5,5-dimethyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYL-5,5-DIMETHYL-1,3-DIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC458W5KSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Routes to 2 Isopropyl 5,5 Dimethyl 1,3 Dioxane

General Principles of 1,3-Dioxane (B1201747) Synthesis

The creation of 1,3-dioxanes is a standard transformation in organic synthesis, often employed for the protection of carbonyl groups or 1,3-diols. thieme-connect.de These structures are generally stable under basic, oxidative, or reductive conditions but are sensitive to acids, which allows for their controlled removal. thieme-connect.de The fundamental reaction is an equilibrium process, and various strategies are employed to drive the reaction toward the formation of the desired dioxane product.

The most common method for synthesizing 1,3-dioxanes is the acid-catalyzed acetalization of a carbonyl compound (an aldehyde or ketone) with a 1,3-diol. thieme-connect.deorganic-chemistry.org This reaction can be catalyzed by both Brønsted and Lewis acids. organic-chemistry.org

Brønsted Acids: Commonly used catalysts include p-toluenesulfonic acid (TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). thieme-connect.de TsOH is frequently used in a non-polar solvent like toluene (B28343), which facilitates the removal of water. organic-chemistry.org

Lewis Acids: Lewis acids such as zirconium tetrachloride (ZrCl₄) and zinc(II) chloride (ZnCl₂) are also effective catalysts for acetalization under mild conditions. thieme-connect.deorganic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of the 1,3-diol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. The second hydroxyl group of the diol then attacks this carbocation, and a final deprotonation step yields the stable 1,3-dioxane ring. thieme-connect.de

The formation of a 1,3-dioxane is a condensation reaction, characterized by the joining of two molecules with the elimination of a smaller molecule, in this case, water. thieme-connect.de Because the reaction is reversible, the removal of water is crucial to shift the equilibrium towards the product side, thereby maximizing the yield of the dioxane. thieme-connect.deorganic-chemistry.org

Several techniques are employed for water removal:

Azeotropic Distillation: This is a standard procedure where the reaction is conducted in a solvent (e.g., toluene or benzene) that forms an azeotrope with water. Using a Dean-Stark apparatus allows for the continuous collection and separation of water from the reaction mixture. organic-chemistry.org

Dehydrating Agents: Chemical or physical sequestration of water is another effective method. This can be achieved by adding reagents like trimethyl orthoformate or by using drying agents such as molecular sieves or anhydrous copper(II) sulfate. thieme-connect.deorganic-chemistry.org

The state of the condensation equilibrium is influenced by the temperature, the specific reactants, and their molar ratios. google.com

Specific Synthetic Pathways for 2-Isopropyl-5,5-dimethyl-1,3-dioxane and Related Derivatives

The direct synthesis of this compound involves the acid-catalyzed condensation of isobutyraldehyde (B47883) with 2,2-dimethyl-1,3-propanediol. The isopropyl group originates from the aldehyde, while the two methyl groups at the C5 position come from the diol.

Water is the primary byproduct of the acetalization reaction. mdpi.com The formation of other byproducts can occur, particularly if the reaction is heated to elevated temperatures. google.com While this compound is primarily synthesized intentionally for use as a solvent or intermediate in the production of flavors, fragrances, and pharmaceuticals, the formation of various dioxane structures as byproducts in complex chemical processes is plausible, especially in acidic environments containing diols and aldehydes. ontosight.ai

The stereochemistry of the 1,3-dioxane ring is a critical aspect of its synthesis and structure. Like cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional and steric strain. thieme-connect.de Due to the shorter C-O bonds compared to C-C bonds, diaxial interactions between substituents can be significant. thieme-connect.de

For 2-substituted-1,3-dioxanes, the substituent at the C2 position is thermodynamically favored to be in the equatorial position to avoid steric clashes with the axial hydrogens at C4 and C6. thieme-connect.de Therefore, in this compound, the isopropyl group predominantly occupies the equatorial position in the chair conformation.

Control over stereochemistry is a key goal in the synthesis of more complex dioxane derivatives. For instance, in the synthesis of trans-2-isopropyl-5-carboxy-1,3-dioxane, a specific cis-trans ratio of 1:18.7 was achieved, demonstrating that high stereoselectivity can be obtained through careful control of the reaction conditions. chemicalbook.com

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of 1,3-dioxanes involves manipulating several reaction parameters to maximize product yield and purity while minimizing reaction time and byproduct formation.

Key factors for optimization include:

Temperature: The reaction temperature affects both the rate of reaction and the position of the equilibrium. Higher temperatures accelerate the reaction but may lead to lower equilibrium yields and the formation of unwanted byproducts. google.com Conversely, lower temperatures can favor a higher conversion to the acetal (B89532) at equilibrium, though at a slower rate. google.com A common approach is to perform the reaction at a moderate temperature, such as 20°C to 80°C, to balance kinetics and thermodynamics. google.com

Catalyst: The choice and concentration of the acid catalyst are critical. The catalyst must be strong enough to promote the reaction efficiently but not so concentrated as to cause decomposition of the reactants or products. mdpi.com Careful control of the catalyst amount is necessary to achieve high yields. mdpi.com

Water Removal: As the reaction is an equilibrium, efficient and continuous removal of the water byproduct is arguably the most critical factor for achieving high yields. thieme-connect.deorganic-chemistry.org The use of a Dean-Stark apparatus or molecular sieves is standard practice for this purpose. organic-chemistry.org

Solvent: The choice of solvent can influence reaction rates and the efficiency of water removal. Toluene is often preferred for its ability to form an azeotrope with water. organic-chemistry.orgmdpi.com

The following table summarizes the impact of key parameters on the synthesis of 1,3-dioxanes.

| Parameter | Effect on Reaction Rate | Effect on Yield/Purity | Common Approaches |

|---|---|---|---|

| Temperature | Increases with higher temperature | May decrease at very high temperatures due to unfavorable equilibrium and side reactions | Moderate heating (e.g., 40-80°C) or room temperature operation google.comgoogle.com |

| Catalyst | Increases with catalyst concentration | Optimal concentration exists; excess can cause decomposition and lower purity | Use of catalytic amounts of p-Toluenesulfonic acid or Lewis acids organic-chemistry.orgmdpi.com |

| Water Removal | Indirectly increases overall rate by shifting equilibrium | Crucial for high yield; inefficient removal leads to low conversion | Azeotropic distillation (Dean-Stark) or use of molecular sieves thieme-connect.deorganic-chemistry.org |

| Reactant Stoichiometry | Dependent on concentration | Using an excess of one reactant can shift the equilibrium | Typically equimolar amounts or a slight excess of the diol/aldehyde |

Conformational Analysis and Stereochemical Investigations

Fundamental Conformational Isomers of 1,3-Dioxanes

Like cyclohexane (B81311), 1,3-dioxane (B1201747) and its derivatives are not planar and exist in various conformations to relieve ring strain. libretexts.org The most stable of these are the chair conformations, though other forms such as the twist-boat conformation are also significant in understanding the molecule's dynamics. libretexts.orgbyjus.com

Chair Conformation and Its Variants

The chair conformation is the most stable and predominant form for 1,3-dioxanes. libretexts.orgthieme-connect.de This preference is due to its ability to minimize both angle strain, by maintaining tetrahedral bond angles close to 109.5°, and torsional strain, by having all substituents on adjacent carbons in a staggered arrangement. libretexts.org The shorter C-O bond length in 1,3-dioxanes compared to C-C bonds in cyclohexane leads to a higher energy barrier for the chair-twist transition. thieme-connect.de Substituents on the ring can occupy either axial positions, which are perpendicular to the approximate plane of the ring, or equatorial positions, which are in the approximate plane of the ring. byjus.com Generally, bulky substituents favor the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. wikipedia.org

Twist and Other Non-Chair Conformers

While the chair form is the most stable, other non-chair conformations, such as the boat and twist-boat (or skew-boat), exist in equilibrium. The boat conformation is destabilized by torsional strain from eclipsed bonds and significant steric repulsion between the "flagpole" hydrogens. libretexts.org To alleviate this strain, the boat conformation can twist to form the more stable twist-boat conformation. libretexts.org In this form, the flagpole interactions are reduced, and the torsional strain is lessened. libretexts.org The twist-boat conformation is a local energy minimum and acts as an intermediate in the interconversion between the two chair forms, a process known as a ring flip. libretexts.orgyoutube.com Other high-energy intermediates in this process include the half-chair conformation. wikipedia.org

Quantitative Assessment of Conformational Preferences in 2-Isopropyl-5,5-dimethyl-1,3-dioxane

The conformational preferences of substituted 1,3-dioxanes can be quantitatively assessed by examining the equilibrium between different conformers and determining the Gibbs free energy differences between them.

Equilibrium Between Invertomers

For a monosubstituted 1,3-dioxane, the two chair conformations, one with the substituent in an axial position and the other with it in an equatorial position, are in equilibrium. This is also true for disubstituted compounds like this compound, where the ring can flip between two chair forms. The position of this equilibrium is dictated by the relative steric bulk of the substituents. The conformer that minimizes steric interactions will be lower in energy and thus more populated at equilibrium.

Determination of Gibbs Conformational Energies (∆G°) of Substituents

The Gibbs free energy difference (∆G°) between the axial and equatorial conformers is a quantitative measure of the steric bulk of a substituent and is often referred to as the A-value. pharmacy180.com A positive ∆G° indicates a preference for the equatorial position. researchgate.net These values can be determined experimentally, often using NMR spectroscopy, by measuring the equilibrium constant (K) between the two chair conformers at a specific temperature and using the equation:

ΔG° = -RTlnK researchgate.net

Where R is the gas constant and T is the absolute temperature. wikipedia.org For 2,5-disubstituted 1,3-dioxanes, the conformational equilibrium is influenced by the energetic contributions of both substituents.

Below is a table of experimentally determined Gibbs conformational energies (A-values) for various substituents on a cyclohexane ring, which provides a useful comparison for understanding the steric demands in 1,3-dioxane systems.

| Substituent | -ΔG° (kcal/mol) |

| -CH3 | 1.7 |

| -CH2CH3 | 1.8 |

| -CH(CH3)2 | 2.1 |

| -C(CH3)3 | ~5.0 |

| -F | 0.24 |

| -Cl | 0.53 |

| -Br | 0.48 |

| -I | 0.47 |

| -OH | 0.87 |

| -CN | 0.21 |

Data sourced from various conformational analysis studies.

Influence of Substituents on Ring Conformation

The presence of the two methyl groups at the C5 position in this compound has a significant impact on the ring's conformation. These gem-dimethyl groups can influence the puckering of the ring and may affect the energy barrier for ring inversion. The isopropyl group at the C2 position is sterically demanding and will strongly prefer the equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the axial protons at C4 and C6.

Effects of Alkyl Groups at C-2 and C-5 Positions

The conformational preference of the this compound ring is significantly influenced by the steric demands of the alkyl substituents at the C-2 and C-5 positions.

The isopropyl group at the C-2 position displays a strong preference for the equatorial orientation. libretexts.org In an axial position, the bulky isopropyl group would experience severe 1,3-diaxial interactions with the axial hydrogen atoms at the C-4 and C-6 positions. This steric hindrance would significantly destabilize the axial conformation, making the equatorial conformer the overwhelmingly predominant species at equilibrium. The steric bulk generally decreases in the order of tert-butyl > isopropyl > ethyl > methyl. libretexts.org

The gem-dimethyl groups at the C-5 position introduce further conformational constraints. These two methyl groups occupy both the axial and equatorial positions at C-5. The presence of an axial methyl group at C-5 introduces 1,3-diaxial interactions with the axial substituents at C-2 and the lone pairs of the oxygen atoms. However, the gem-dimethyl substitution also restricts the ring's flexibility, influencing the energy barriers for conformational changes.

Stereoelectronic Interactions and Their Impact on Conformation

Beyond steric effects, stereoelectronic interactions play a critical role in determining the conformational preferences of this compound. These effects arise from the interaction of electron orbitals. wikipedia.org

Conformational Dynamics and Energy Barriers

The 1,3-dioxane ring is not static but undergoes dynamic conformational changes, primarily through ring inversion.

Ring Inversion Pathways and Transition States

The chair-to-chair interconversion of the 1,3-dioxane ring proceeds through a series of higher-energy intermediate conformations. The most accepted pathway involves passing through a twist-boat conformation as a key intermediate. researchgate.net The transition states connecting the chair and twist-boat conformations are thought to be half-chair or sofa-like structures. researchgate.net

For substituted 1,3-dioxanes, the energy of these intermediates and transition states is influenced by the position and orientation of the substituents. The presence of the bulky isopropyl and gem-dimethyl groups in this compound is expected to increase the energy of the transition states, thereby affecting the rate of ring inversion.

Activation Energies for Conformational Interconversion

For instance, a quantum-chemical study on 5-alkyl-1,3-dioxanes provided energy parameters for the ring inversion of 5-isopropyl-1,3-dioxane. researchgate.net These calculations can serve as an approximation for understanding the energetic landscape of the title compound.

| Conformer/Transition State | Relative Energy (ΔE) |

|---|---|

| Chair (Equatorial) | 0.0 |

| Chair (Axial) | 1.0 |

| 1,4-Twist | 5.3 |

| 2,5-Twist | 4.2 |

| Transition State 1 | 8.7 |

| Transition State 2 | 10.6 |

| Transition State 3 | 12.0 |

| Transition State 4 | 5.5 |

Note: The data in this table is for 5-isopropyl-1,3-dioxane and serves as an illustrative example of the energy barriers involved in the ring inversion of a similarly substituted 1,3-dioxane.

The presence of the additional 2-isopropyl and the second methyl group at C-5 in this compound would likely lead to different absolute energy values, but the relative ordering of the stability of the conformers and the existence of significant activation barriers for inversion are expected to be similar.

Chemical Reactivity and Reaction Pathways

Reactions Involving the Dioxane Ring System

The 1,3-dioxane (B1201747) ring is the central feature of 2-Isopropyl-5,5-dimethyl-1,3-dioxane and is susceptible to cleavage under certain conditions, most notably in the presence of acid.

Acid-Catalyzed Hydrolysis and Deprotection Mechanisms

The most characteristic reaction of 1,3-dioxanes is their hydrolysis under acidic conditions, which regenerates the parent carbonyl compound and 1,3-diol. thieme-connect.de In the case of this compound, this reaction would yield isobutyraldehyde (B47883) and 2,2-dimethyl-1,3-propanediol. This susceptibility to acid-catalyzed cleavage makes 1,3-dioxanes useful as protecting groups for carbonyls and 1,3-diols in organic synthesis. thieme-connect.dewikipedia.org

The mechanism of acid-catalyzed hydrolysis for 1,3-dioxanes generally proceeds through the following steps:

Protonation: One of the oxygen atoms of the dioxane ring is protonated by an acid catalyst, forming an oxonium ion.

Ring Cleavage: The protonated dioxane undergoes ring opening to form a resonance-stabilized carbocation (an oxocarbenium ion). The stability of this intermediate is a key factor in the rate of hydrolysis.

Nucleophilic Attack: A molecule of water attacks the carbocation.

Deprotonation: Loss of a proton from the resulting intermediate yields a hemiacetal.

Further Reaction: The hemiacetal is unstable under acidic conditions and further breaks down to the corresponding carbonyl compound and the 1,3-diol.

The rate of hydrolysis can be influenced by the substituents on the dioxane ring. Generally, the stability of the intermediate carbocation plays a significant role. gla.ac.uk For this compound, the isopropyl group at C2 can stabilize the positive charge on the adjacent carbon upon ring opening.

Table 1: General Conditions for Acid-Catalyzed Deprotection of 1,3-Dioxanes

| Reagent/Conditions | Description |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Standard method for hydrolysis. |

| Lewis Acids (e.g., ZrCl₄) | Can be used for chemoselective deprotection under mild conditions. organic-chemistry.org |

| Acidic Ion-Exchange Resins | Provides a heterogeneous catalyst that can be easily removed from the reaction mixture. |

| Transacetalization | Deprotection via reaction with a ketone like acetone (B3395972) in the presence of an acid catalyst. organic-chemistry.org |

Ring-Opening Reactions

Beyond simple hydrolysis, the 1,3-dioxane ring can undergo other types of ring-opening reactions, often initiated by Lewis acids or reducing agents. These reactions can be highly regioselective, depending on the substrate and the reagents used. researchgate.net For instance, reductive ring opening of benzylidene acetals (a type of 1,3-dioxane) with reagents like diisobutylaluminium hydride (DIBAL-H) can lead to the formation of a mono-protected diol. wikipedia.org While specific examples for this compound are not prevalent in the literature, analogies from similar systems suggest that the C2-O bond is the likely site of cleavage due to the stabilization of the resulting carbocation by the isopropyl group.

Functional Group Transformations and Derivatization

Oxidation Reactions of the Compound

The acetal (B89532) group in 1,3-dioxanes can be susceptible to oxidation. For example, cyclic acetals can be oxidized to yield hydroxy alkyl esters using reagents like meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org Another method involves the oxidation of acetals to esters using molecular oxygen in the presence of catalysts like N-hydroxyphthalimide (NHPI) and Co(OAc)₂. organic-chemistry.org Applying these general principles to this compound would be expected to yield derivatives of 2,2-dimethyl-3-hydroxypropyl isobutyrate.

Reactions with Electrophiles

The oxygen atoms of the dioxane ring possess lone pairs of electrons and can act as Lewis bases, reacting with strong electrophiles. As discussed in the hydrolysis section, protonation by Brønsted acids is a key initial step. Lewis acids can also coordinate to the oxygen atoms, activating the ring for cleavage or other transformations. thieme-connect.de

Isomerization and Rearrangement Processes

Under acidic conditions, 1,3-dioxanes can undergo isomerization. For instance, acid-catalyzed isomerization of 5-acetyl-5-methyl-2-phenyl-1,3-dioxane has been observed to occur through cleavage of the acetal, formation of an acyclic oxonium ion intermediate, and subsequent ring-closure to an isomeric acetal. journals.co.za

A quantum chemical study on the isomerization of 5,5-dimethyl-1,3-dioxane (B27643) to 2,2-dimethyl-3-methoxypropanal in the presence of a proton provides a plausible mechanistic pathway that could be analogous for this compound. semanticscholar.org This proposed mechanism involves:

Protonation of an oxygen atom.

Cleavage of a C-O bond to form an alkoxycarbenium ion.

Rearrangement of this ion via hydride and/or alkyl shifts.

Deprotonation to yield the rearranged product.

The study on 5,5-dimethyl-1,3-dioxane suggests that such isomerization is an endothermic process and would likely require elevated temperatures to occur. semanticscholar.org

Table 2: Summary of Potential Reaction Pathways for this compound

| Reaction Type | Reagents/Conditions | Expected Products |

| Acid-Catalyzed Hydrolysis | Aqueous Acid | Isobutyraldehyde, 2,2-dimethyl-1,3-propanediol |

| Oxidation | mCPBA | 2,2-dimethyl-3-hydroxypropyl isobutyrate |

| Isomerization | Acid, Heat | Rearranged isomeric products |

Acid-Catalyzed Isomerization Mechanisms

The initial step in the acid-catalyzed isomerization is the protonation of one of the oxygen atoms of the dioxane ring by an acid catalyst (H⁺), forming an oxonium ion. masterorganicchemistry.com This is followed by the cleavage of a carbon-oxygen bond, leading to the opening of the dioxane ring and the formation of a resonance-stabilized oxocarbenium ion. This intermediate is a key species that allows for subsequent structural rearrangements.

Once the oxocarbenium ion is formed, several isomerization pathways can be envisioned, including hydride and alkyl shifts, leading to more stable carbocation intermediates. For instance, a 1,2-hydride shift could occur, or a more complex rearrangement involving the migration of a methyl group from the C5 position. The specific pathway taken would depend on the relative stabilities of the various possible carbocation intermediates. The rearranged carbocation can then be quenched by a nucleophile present in the reaction medium, or it could undergo intramolecular cyclization to form a different cyclic ether or acetal.

It is important to note that without specific experimental data for this compound, the exact nature of the isomerization products and the preferred reaction pathway remain hypothetical.

Table 1: Plausible Steps in the Acid-Catalyzed Isomerization of this compound

| Step | Description | Intermediate(s) |

| 1. Protonation | One of the oxygen atoms of the 1,3-dioxane ring is protonated by an acid catalyst. | Oxonium ion |

| 2. Ring Opening | The protonated dioxane undergoes C-O bond cleavage to form a resonance-stabilized oxocarbenium ion. | Oxocarbenium ion |

| 3. Rearrangement (Hypothetical) | The oxocarbenium ion may undergo rearrangements, such as 1,2-hydride or 1,2-methyl shifts, to form more stable carbocation intermediates. | Rearranged carbocation(s) |

| 4. Nucleophilic Attack / Ring Closure | The rearranged carbocation can be trapped by a nucleophile or undergo intramolecular cyclization to yield isomerized products. | Isomerized product(s) |

Thermal Stability and Decomposition Pathways

Specific experimental data on the thermal stability and decomposition pathways of this compound is not available in the current scientific literature. However, based on the known thermal behavior of ethers, a plausible decomposition mechanism can be proposed. royalsocietypublishing.orgresearchgate.netprinceton.eduresearchgate.net In the absence of more reactive functional groups, the thermal decomposition of ethers typically proceeds through a free-radical chain reaction mechanism at high temperatures. libretexts.orgrsc.org

The initiation of the decomposition would likely involve the homolytic cleavage of the weakest bond in the molecule. In the case of this compound, this could be either a carbon-oxygen bond within the dioxane ring or a carbon-hydrogen bond, particularly at the tertiary carbon of the isopropyl group.

Once radicals are formed in the initiation step, a series of propagation reactions would ensue. These could involve hydrogen abstraction from another molecule of this compound to generate new radicals, and β-scission reactions of the initially formed radicals to yield smaller, more stable molecules and new radical species. The termination of the reaction would occur through the combination or disproportionation of the radical intermediates.

The expected decomposition products would likely include smaller alkanes and alkenes, carbonyl compounds, and other oxygenated fragments, resulting from the breakdown of the parent molecule. The exact composition of the product mixture would be highly dependent on the specific reaction conditions, such as temperature and pressure.

Table 2: Proposed General Mechanism for the Thermal Decomposition of this compound

| Step | Description | Plausible Reactions |

| 1. Initiation | Homolytic cleavage of a C-O or C-H bond to form initial radical species. | R-O-R' → R• + •OR' |

| 2. Propagation | Hydrogen abstraction from a parent molecule by a radical to form a new radical and a stable molecule. β-scission of a radical to form an alkene and a smaller radical. | R• + R''-H → R-H + R''• |

| 3. Termination | Combination of two radicals to form a stable molecule. Disproportionation of two radicals to form an alkane and an alkene. | R• + R'• → R-R' |

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-Isopropyl-5,5-dimethyl-1,3-dioxane, both ¹H and ¹³C NMR have been instrumental in characterizing its molecular framework and stereochemistry.

The ¹H NMR spectrum of this compound, like other 1,3-dioxane (B1201747) derivatives, is expected to exhibit distinct signals corresponding to the protons of the isopropyl group, the gem-dimethyl groups at the C5 position, and the methylene (B1212753) protons of the dioxane ring. The chemical shifts and coupling constants are influenced by the chair conformation of the six-membered ring and the orientation of the substituents.

In the parent 1,3-dioxane, the protons at C2, C4/C6, and C5 have distinct chemical environments. docbrown.info For this compound, the introduction of the isopropyl group at C2 and the gem-dimethyl groups at C5 significantly alters the spectrum. The isopropyl group introduces a methine (CH) proton and two methyl (CH₃) groups, which will appear as a septet and a doublet, respectively, due to spin-spin coupling. The two methyl groups at C5 are diastereotopic and may exhibit slightly different chemical shifts. The methylene protons at C4 and C6 are also diastereotopic, with axial and equatorial protons showing different chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Isopropyl CH | 1.5 - 2.0 | Septet |

| Isopropyl CH₃ | 0.9 - 1.2 | Doublet |

| C5-CH₃ (axial) | ~0.7 | Singlet |

| C5-CH₃ (equatorial) | ~1.2 | Singlet |

| C4/C6-H (axial) | 3.5 - 3.8 | Doublet |

| C4/C6-H (equatorial) | 3.8 - 4.2 | Doublet |

| C2-H | 4.2 - 4.5 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Isopropyl CH | 30 - 35 |

| Isopropyl CH₃ | 15 - 20 |

| C2 | 100 - 105 |

| C4/C6 | 70 - 75 |

| C5 | 30 - 35 |

| C5-CH₃ | 20 - 25 |

Low-temperature NMR spectroscopy is a crucial technique for studying the conformational dynamics of cyclic molecules like 1,3-dioxanes. At room temperature, the ring inversion of the chair conformation is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, this inversion process can be slowed down, allowing for the observation of distinct signals for each conformer. This technique enables the determination of the energy barrier for ring inversion and the relative populations of the different conformers. nih.gov For this compound, the bulky isopropyl group at the C2 position is expected to predominantly occupy the equatorial position to minimize steric interactions. Low-temperature NMR studies would allow for the confirmation of this preference and the quantification of the conformational equilibrium.

Vibrational Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The most prominent bands are associated with C-H and C-O stretching and bending vibrations. The NIST Chemistry WebBook provides a reference IR spectrum for this compound. nist.gov Analysis of the spectrum reveals strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region, characteristic of the alkyl groups. The C-O stretching vibrations of the acetal (B89532) group typically appear as strong bands in the 1000-1200 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 2850 - 3000 | C-H stretching (alkyl) |

| 1470 | C-H bending (CH₂) |

| 1380 | C-H bending (CH₃) |

| 1000 - 1200 | C-O stretching (acetal) |

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman spectrum for this compound is readily available, the expected Raman active modes can be inferred from related molecules like 1,3-dioxolane. researchgate.net The symmetric vibrations of the molecule, particularly the breathing modes of the ring and the symmetric C-C stretching of the isopropyl group, are expected to be strong in the Raman spectrum. The C-O-C symmetric stretching and ring deformation modes would also be observable.

Mass Spectrometry for Molecular Identification

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₈O₂), mass spectrometry confirms its molecular weight of approximately 158.24 g/mol . nih.govnist.gov This technique provides the initial confirmation of the compound's identity by measuring its mass-to-charge ratio.

LC-MS and Related Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates compounds in a liquid mobile phase before detection by a mass spectrometer. While specific LC-MS studies detailing the analysis of this compound are not extensively documented, the methodology is highly applicable. For related dioxane derivatives, LC-MS is used for identification and quantification, often requiring careful selection of mobile phases and ionization sources to ensure compatibility and achieve desired sensitivity. For instance, in methods developed for similar compounds, mass spectrometry-compatible mobile phases utilize volatile acids like formic acid instead of non-volatile acids such as phosphoric acid to prevent contamination of the MS instrument.

Chromatographic Methods for Purity and Analysis

Chromatography is essential for separating this compound from a mixture, assessing its purity, and performing quantitative analysis. The choice of method depends on the compound's volatility and the analytical requirements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. Although specific application notes for this compound are not prevalent, methods developed for structurally similar dioxane derivatives demonstrate the utility of reverse-phase (RP) HPLC. These methods typically employ a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) mixed with an aqueous solution.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, utilizing smaller particle-size columns to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. HPLC methods for dioxane derivatives are often scalable to UPLC, enabling more rapid and efficient analysis. The transition to UPLC requires optimization of flow rates and gradient conditions to take full advantage of the smaller particle technology.

Gas Chromatography (GC) and Headspace Techniques for Trace Analysis

Gas Chromatography (GC) is ideally suited for the analysis of volatile compounds like this compound. A key parameter in GC is the Kovats Retention Index, which for this compound is 967.5 on a standard non-polar column. nih.gov

A particularly effective method for trace analysis is static headspace gas chromatography (HS-GC). rsc.orgresearchgate.net This technique has been successfully employed to detect and quantify 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives, including the isopropyl variant, in wastewater from polyester (B1180765) resin manufacturing plants. rsc.orgresearchgate.netrsc.org In this industrial context, these dioxane derivatives are considered odorous side-products, and monitoring their presence is crucial for environmental control. rsc.org The HS-GC method is noted for its simplicity, direct application to water samples, and good repeatability of 3-4%. rsc.orgresearchgate.net

| Parameter | Finding |

|---|---|

| Technique | Static Headspace Gas Chromatography (HS-GC) |

| Application | Monitoring of odorous side-products in industrial wastewater |

| Repeatability | 3-4% |

| Detection Limits | 400–700 µg dm⁻³ |

GC coupled with Mass Spectrometry (GC-MS) provides definitive identification of the separated compounds. For this compound, GC-MS analysis would involve electron ionization, leading to a characteristic fragmentation pattern that serves as a molecular fingerprint. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of Related Dioxane Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. As this compound is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require cryogenic techniques. rsc.org

However, crystallographic studies on other solid 1,3-dioxane derivatives have provided valuable insights into the conformational behavior of the dioxane ring. thieme-connect.de Like the cyclohexane (B81311) ring, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize steric strain. thieme-connect.de The presence of two oxygen atoms in the ring affects bond lengths and angles compared to cyclohexane, influencing the energy of different conformations. thieme-connect.de These studies reveal how substituents on the ring orient themselves in either axial or equatorial positions, which is critical for understanding the molecule's stereochemistry and reactivity. For instance, bulky substituents at the C2 position generally favor an equatorial position to avoid steric hindrance with axial atoms at C4 and C6. thieme-connect.de

Computational and Theoretical Investigations

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) methods are powerful tools for elucidating the electronic structure and energetic landscapes of molecules. For 2-isopropyl-5,5-dimethyl-1,3-dioxane, these calculations are crucial for understanding the interplay of steric and electronic effects that govern its three-dimensional structure.

Electronic Structure and Energetic Preferences of Conformers

The conformational landscape of this compound is dominated by the chair conformation, which is the most stable arrangement for the 1,3-dioxane (B1201747) ring. The key question for this molecule is the orientation of the isopropyl group at the C2 position—whether it prefers an axial or equatorial position.

Theoretical studies on a wide range of 2-substituted 1,3-dioxanes have consistently shown a strong preference for the equatorial orientation of the substituent to minimize steric interactions. acs.org For an isopropyl group, which is sterically demanding, this preference is expected to be pronounced. The chair conformation with an equatorial isopropyl group (Chair-eq) would be the global minimum on the potential energy surface.

The alternative chair conformation with an axial isopropyl group (Chair-ax) would be significantly higher in energy due to substantial 1,3-diaxial interactions with the axial hydrogen atoms on C4 and C6. Other possible conformers, such as the twist-boat, are also energetically less favorable. For the parent 1,3-dioxane, the twist-boat conformer is calculated to be approximately 5.5 kcal/mol higher in energy than the chair conformation. nih.gov The introduction of bulky substituents, as in the case of this compound, would likely further destabilize these alternative conformations relative to the ground-state chair form.

Quantum-chemical studies on 5-alkyl-1,3-dioxanes have identified local minima for axial chair, 1,4-twist, and 2,5-twist conformers, with the equatorial chair conformer being the global minimum. researchgate.net Similar energetic hierarchies are anticipated for 2-substituted analogs. A computational study on 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane, a structurally related compound, utilized DFT (PBE/3ζ) and second-order Møller-Plesset perturbation theory (MP2) to analyze its conformational transformations, highlighting the utility of these methods for such systems. researchgate.net

Table 1: Predicted Energetic Preferences of this compound Conformers

| Conformer | Predicted Relative Energy (kcal/mol) | Predicted Stability |

| Chair (equatorial isopropyl) | 0.0 | Most Stable (Global Minimum) |

| Chair (axial isopropyl) | Significantly > 0 | Unstable |

| Twist-Boat | > 5.5 | Unstable |

Note: The relative energy for the twist-boat is an estimate based on the parent 1,3-dioxane. The energy difference for the axial isopropyl conformer is expected to be substantial due to severe steric hindrance.

Optimization of Molecular Geometries

Geometry optimization using ab initio and DFT methods provides detailed information about bond lengths, bond angles, and dihedral angles. For this compound in its preferred chair conformation with an equatorial isopropyl group, the following structural features are expected:

1,3-Dioxane Ring: The ring will adopt a characteristic chair geometry, slightly flattened at the oxygen end due to the shorter C-O bond lengths compared to C-C bonds.

Isopropyl Group: The equatorial isopropyl group will orient itself to minimize steric strain with the rest of the molecule. The C-H bond of the isopropyl group's tertiary carbon will likely be anti-periplanar to the C2-O bonds of the ring.

5,5-Dimethyl Groups: The two methyl groups at the C5 position will occupy one axial and one equatorial position on the chair ring structure.

Quantum-chemical studies on 5-isopropyl-1,3-dioxane at the RHF/6-31G(d) level of theory have been used to determine its geometric parameters. researchgate.net Similar levels of theory, as well as more advanced methods like B3LYP with larger basis sets, would provide accurate predictions for the geometry of this compound.

Table 2: Predicted General Geometric Parameters for the Chair Conformation of this compound

| Parameter | Predicted Value Range |

| C-O Bond Length | ~1.41 - 1.43 Å |

| C-C Bond Length | ~1.52 - 1.54 Å |

| O-C-O Bond Angle | ~110 - 112° |

| C-O-C Bond Angle | ~111 - 113° |

| C-C-C Bond Angle | ~109 - 111° |

Note: These are generalized predictions based on typical values for 1,3-dioxane rings and substituted alkanes.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the environment.

Simulation of Conformational Dynamics in Solution

MD simulations of this compound in a solvent would allow for the observation of its conformational dynamics. The primary motion would be the ring inversion from one chair conformation to another. However, due to the high energetic barrier and the significant energy difference between the equatorial and axial isopropyl conformers, the population of the axial conformer would be extremely low at standard conditions. The simulation would predominantly show the molecule residing in the equatorial chair conformation, with vibrations and rotations of the substituents. Accelerated MD techniques could be employed to enhance the sampling of less frequent events like ring inversion. nih.gov

Solvent Effects and Cluster Models

The conformation of 1,3-dioxanes can be influenced by the solvent. While steric effects are often dominant, polar solvents can stabilize more polar conformers. For this compound, the equatorial conformer is expected to be the most stable in both gas phase and in various solvents. However, the energy difference between conformers might be slightly altered by the solvent polarity.

Computational studies on the conformational equilibrium of substituted 1,3-dioxanes often employ continuum solvent models or explicit solvent molecules (cluster models) to account for solvent effects. researchgate.net These models can help to refine the calculated energetic preferences of the conformers in different media.

Quantum-Chemical Studies of Reaction Mechanisms

Quantum-chemical methods are invaluable for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a key reaction is its hydrolysis, which involves the cleavage of the acetal (B89532) group.

A plausible mechanism for the acid-catalyzed hydrolysis involves the following steps:

Protonation of one of the oxygen atoms of the dioxane ring.

Ring opening to form a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic attack by water on the carbocation.

Deprotonation to yield the final diol and isobutyraldehyde (B47883) products.

A quantum-chemical study on the isomerization of 5,5-dimethyl-1,3-dioxane (B27643), which proceeds through a similar protonated intermediate and subsequent ring opening, was successfully modeled using the B3PW91 method with a 6-31G(d,p) basis set. semanticscholar.org This study calculated the Gibbs free energies of reactants, intermediates, transition states, and products, providing a detailed energy profile for the reaction. A similar computational approach could be applied to the hydrolysis of this compound to elucidate the reaction pathway and determine the rate-limiting step. The activation energy for such a reaction in related systems has been calculated to be in the range of 21.7-33.1 kcal/mol. semanticscholar.org

Elucidation of Transition States and Reaction Pathways

Quantum chemical simulations have been instrumental in understanding the isomerization of 1,3-dioxane derivatives. For the closely related 5,5-dimethyl-1,3-dioxane, a proposed reaction scheme in the presence of a proton involves several key steps. The process begins with the protonation of the parent molecule, leading to the formation of an oxonium ion. This is followed by the breaking of a C-O bond to yield an alkoxycarbenium ion. The subsequent rearrangement of this ion can occur through two successive 1,3-displacements or a single 1,5-displacement of the positive charge. The final step is the deprotonation of the resulting oxycarbenium ion to form the product. semanticscholar.org

This mechanism, which proceeds through various ionic intermediates and transition states, highlights the dynamic nature of the dioxane ring. The presence of substituents, such as the isopropyl group at the C2 position and the gem-dimethyl group at C5 in this compound, would be expected to influence the stability of these intermediates and the energy barriers of the transition states, though the fundamental pathways are likely to be analogous.

Activation Energy Calculations

Activation energy calculations provide quantitative data on the feasibility of proposed reaction pathways. In the study of 5,5-dimethyl-1,3-dioxane isomerization, the minimum activation energy required for the transformation was found to be approximately 19-21 kcal/mol. semanticscholar.org A comparison of the activation barriers for the two-stage (1,3-migrations) and one-stage (1,5-migration) rearrangements of the alkoxycarbenium ion showed them to be comparable, with a difference of about 2 kcal/mol. semanticscholar.org

These computational findings suggest that under real-world conditions, the transformation of the alkoxycarbenium ion to the oxycarbenium ion could involve both two-stage and one-stage conversion pathways. semanticscholar.org For this compound, the electron-donating nature of the isopropyl group at the C2 position would likely stabilize adjacent carbocationic intermediates, potentially lowering the activation barriers for certain reaction pathways compared to the unsubstituted analogue.

| Reaction Step | Calculated Activation Barrier (kcal/mol) |

| Oxonium Ion Transformation | 6.8-13.6 |

| Overall Isomerization | ~19-21 |

| 1,3-Migrations vs. 1,5-Migration | Difference of ~2 |

Note: Data is based on the isomerization of 5,5-dimethyl-1,3-dioxane and serves as an illustrative example.

Stereoelectronic Effects and Hyperconjugation Analysis

The spatial arrangement of orbitals and the delocalization of electrons play a critical role in the conformation and reactivity of this compound. These phenomena are collectively known as stereoelectronic effects, with hyperconjugation being a key component.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and orbital interactions within a molecule. In the context of 1,3-dioxane systems, NBO analysis reveals significant hyperconjugative interactions that contribute to their stability. These interactions involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital.

For the axial conformations of related dioxaphosphinane derivatives, NBO analysis has shown that the most significant stabilization energies are associated with the delocalization of electrons from an axial heteroatom lone pair (n_ax) to an antibonding sigma orbital (σ*). iau.ir This type of interaction is a hallmark of the anomeric effect. The stabilization of energy through electron delocalization is generally higher in the axial conformation compared to the equatorial one, indicating that these stereoelectronic effects are more pronounced in the axial arrangement. iau.ir

Anomeric and Homoanomeric Effects

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in 1,3-dioxanes) to adopt an axial orientation rather than the sterically less hindered equatorial position. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital of the C-substituent bond (n -> σ*). In 1,3-dioxanes, anomeric interactions involving axial C-H bonds are dominant at the C2, C4, and C6 positions. nih.govacs.org

| Effect | Description | Key Orbital Interaction |

| Anomeric Effect | Preference for axial orientation of electronegative substituents at C2. | n -> σ* |

| Homoanomeric Effect | Interaction between non-adjacent donor and acceptor orbitals. | n_p -> σ*(C(5)-H_eq) |

Advanced Topics and Future Research Directions

Investigation of Novel Derivatizations of 2-Isopropyl-5,5-dimethyl-1,3-dioxane

While specific novel derivatizations of this compound are not extensively documented in publicly available literature, the 1,3-dioxane (B1201747) framework is a versatile scaffold for the synthesis of new chemical entities. Derivatization can be targeted at several positions on the molecule.

Functionalization of the Dioxane Ring: The core 1,3-dioxane ring can undergo reactions such as ring-opening under acidic conditions, which can be followed by further chemical transformations to create linear molecules with specific stereochemistries. Additionally, radical reactions can introduce substituents onto the ring itself, although selectivity can be a challenge.

Modification of the Isopropyl Group: The isopropyl group at the 2-position can potentially be modified, for instance, through oxidation to introduce a hydroxyl or carbonyl group, thereby creating a new point for further derivatization.

Introduction of Functional Groups at the 5-Position: Although the 5-position is sterically hindered by the gem-dimethyl groups, it is conceivable to start from a precursor other than 2,2-dimethyl-1,3-propanediol to introduce functional groups at this position. For example, using a diol with a protected functional group would allow for its later deprotection and derivatization in the final dioxane product.

A potential area of future research is the synthesis of derivatives with applications in materials science or medicinal chemistry. For example, the incorporation of polymerizable groups could lead to the development of new polymers with unique properties.

Stereochemical Control in Synthesis of Dioxane-Based Compounds

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of isobutyraldehyde (B47883) with 2,2-dimethyl-1,3-propanediol. While this specific molecule does not have stereocenters on the dioxane ring, the principles of stereochemical control are paramount in the synthesis of other substituted dioxane derivatives.

For 1,3-dioxanes with substituents at the 2-, 4-, 5-, or 6-positions, the control of stereochemistry is crucial as it dictates the properties of the final molecule. The chair-like conformation of the 1,3-dioxane ring leads to the possibility of axial and equatorial substituents, resulting in cis and trans isomers.

Key Strategies for Stereochemical Control:

Substrate Control: The stereochemistry of the starting diol is a primary determinant of the stereochemistry of the final dioxane. Chiral diols will lead to the formation of chiral dioxanes.

Catalyst Control: The use of chiral catalysts can influence the stereochemical outcome of the acetalization reaction, particularly when forming new stereocenters.

Thermodynamic vs. Kinetic Control: The reaction conditions can be tuned to favor either the thermodynamically or kinetically preferred isomer. Generally, equatorial substitution is thermodynamically favored due to reduced steric hindrance. thieme-connect.de

Research has shown that high trans selectivity can be achieved in the synthesis of 2,5-disubstituted 1,3-dioxanes through acetalization reactions performed in the presence of saturated aqueous solutions of inorganic salts like CaCl₂, LiCl, and ZnCl₂. acs.orgacs.org This methodology could be adapted for the synthesis of specific stereoisomers of related dioxane compounds.

Development of Advanced Analytical Techniques for Dioxane Analysis

The analysis of this compound and its derivatives relies on a suite of modern analytical techniques to determine its structure, purity, and conformational properties.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the structural elucidation of dioxane derivatives. The coupling constants and chemical shifts of the ring protons in ¹H NMR provide valuable information about the conformation of the dioxane ring and the relative stereochemistry of its substituents. thieme-connect.de For instance, the difference in chemical shifts for equatorial and axial methyl groups in syn-1,3-diol acetonides can confirm their relative configuration. thieme-connect.de

Mass Spectrometry (MS): Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the separation and identification of dioxane isomers and for the analysis of complex mixtures. researchgate.net Derivatization techniques can be employed to enhance the chromatographic separation of isomers. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, with characteristic C-O stretching frequencies for the dioxane ring. nist.gov

Chromatographic Methods:

Gas Chromatography (GC): GC is widely used for the separation and quantification of volatile dioxane compounds. The choice of the stationary phase is critical for achieving good separation of isomers.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile or thermally labile dioxane derivatives.

Further research in this area could focus on the development of chiral stationary phases for the direct enantioselective separation of chiral dioxane derivatives by GC or HPLC, and the application of advanced MS techniques like tandem mass spectrometry (MS/MS) for detailed structural analysis.

Computational Predictions of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of this compound and related compounds. These methods provide insights into the molecule's electronic structure, conformation, and reaction mechanisms.

Conformational Analysis:

Ab initio and Density Functional Theory (DFT) calculations are used to determine the relative energies of different conformers, such as the chair and twist-boat forms of the 1,3-dioxane ring. researchgate.net For the parent 1,3-dioxane, the chair conformer is significantly more stable than the twist conformer. researchgate.net The presence of substituents influences the conformational equilibrium, which can be accurately modeled.

Reactivity and Selectivity Predictions:

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the sites of electrophilic and nucleophilic attack.

Transition State Theory: Computational modeling can be used to locate transition states for various reactions, allowing for the prediction of reaction pathways and activation energies. This is particularly useful for understanding the stereochemical outcome of reactions. For example, calculations can rationalize the preference for the formation of one stereoisomer over another by comparing the energies of the respective transition states.

The table below summarizes key computed properties for the parent 1,3-dioxane, which provides a baseline for understanding substituted derivatives like this compound.

| Property | Calculated Value (kcal/mol) | Method |

| Chair-Twist Energy Difference | 4.67 ± 0.31 | HF |

| Chair-Twist Energy Difference | 5.19 ± 0.8 | DFT |

Data sourced from computational studies on 1,3-dioxane. researchgate.net

Role of this compound as a Model System for Heterocyclic Chemistry

While this compound itself may not be a widely cited model system, the 1,3-dioxane scaffold is a cornerstone in the study of heterocyclic chemistry and stereochemistry.

Key Aspects of 1,3-Dioxanes as Model Systems:

Conformational Analysis: The well-defined chair conformation of the 1,3-dioxane ring makes it an excellent system for studying the conformational preferences of substituents and the influence of non-covalent interactions. thieme-connect.de The shorter C-O bonds compared to C-C bonds in cyclohexane (B81311) lead to more pronounced diaxial interactions. thieme-connect.de

Stereoelectronic Effects: 1,3-Dioxanes are classic models for studying stereoelectronic effects, such as the anomeric effect, where an electronegative substituent at the 2-position prefers an axial orientation.

Stereochemical Probes: The formation of 1,3-dioxanes from 1,3-diols is a standard method for determining the relative stereochemistry of the diol. thieme-connect.de By converting the flexible diol into a rigid cyclic acetal (B89532), the stereochemical relationships can be readily determined using NMR spectroscopy. thieme-connect.de

The gem-dimethyl group at the 5-position in this compound serves to lock the chair conformation, making it a potentially useful, albeit simple, model for studying the influence of the 2-isopropyl group on the ring's properties without the complication of ring inversion.

Q & A

Q. What are the optimized synthetic routes for 2-isopropyl-5,5-dimethyl-1,3-dioxane, and how can reaction efficiency be improved?

The compound can be synthesized via acid-catalyzed condensation of isobutyraldehyde with 2,2-dimethyl-1,3-propanediol. A typical protocol involves refluxing the reactants with a catalytic amount of p-toluenesulfonic acid in a non-polar solvent (e.g., Skellysolve F) using a Dean-Stark trap to remove water. Purification via column chromatography or fractional distillation yields the product. Reaction efficiency can be enhanced by optimizing molar ratios (e.g., excess aldehyde) and temperature control to minimize side products like 1,4-dioxane derivatives .

Q. How is NMR spectroscopy employed to confirm the structure of this compound?

¹H and ¹³C NMR are critical for structural confirmation. The axial and equatorial protons on the dioxane ring exhibit distinct splitting patterns due to coupling with adjacent substituents. For example, the geminal dimethyl group (C5) appears as a singlet (~1.0–1.3 ppm), while the isopropyl group shows characteristic doublets for methyl protons (~0.9–1.1 ppm) and a septet for the methine proton (~2.4–2.6 ppm). ¹⁹F NMR (if fluorinated analogs are synthesized) further resolves stereoelectronic effects .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Due to potential hazards (e.g., skin/eye irritation), researchers should wear PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or direct contact; in case of exposure, rinse affected areas with water. Store the compound in a cool, dry place away from oxidizing agents. Waste disposal must comply with institutional guidelines for organic solvents .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of substitution reactions in this compound derivatives?

Density functional theory (DFT) calculations can model transition states to predict preferential substitution sites. For example, nucleophilic attack at the C2 position is favored due to steric and electronic effects from the isopropyl and dimethyl groups. Molecular docking or molecular dynamics simulations may further elucidate interactions in catalytic systems .

Q. What analytical techniques are suitable for detecting trace amounts of this compound in environmental samples?

Gas chromatography coupled with mass spectrometry (GC-MS) is ideal for detecting low concentrations (ng/L levels) in water. Solid-phase microextraction (SPME) or purge-and-trap methods enhance sensitivity. Liquid chromatography-tandem MS (LC-MS/MS) can also be used for polar metabolites. Odor threshold analysis (e.g., olfactometry) may complement chemical detection given its low odor threshold (~10 ng/L) .

Q. What mechanisms drive the formation of this compound as a by-product in industrial processes?

During polyester resin synthesis, the compound forms via acid-catalyzed cyclization of diols with aldehydes. Key steps include nucleophilic addition of the diol to the carbonyl group, followed by proton transfer and water elimination. Side reactions can be minimized by controlling pH, temperature, and catalyst loading (e.g., organotin catalysts) .

Q. How does the conformation of this compound influence its reactivity in radical-mediated reactions?

Electron paramagnetic resonance (EPR) spectroscopy reveals that the chair conformation stabilizes dialkoxyalkyl radicals, favoring β-scission pathways. Axial substituents increase steric strain, accelerating radical decomposition. Computational studies (e.g., CASSCF) can map energy barriers for competing reaction pathways .

Q. What strategies improve the enantioselective synthesis of chiral 1,3-dioxane derivatives?

Chiral Lewis acid catalysts (e.g., BINOL-derived complexes) can induce asymmetry during cyclization. Kinetic resolution via enzymatic catalysis (e.g., lipases) is also effective. Dynamic kinetic asymmetric transformations (DYKAT) using palladium or ruthenium catalysts offer high enantiomeric excess (ee) for transannular products .

Q. How can toxicity profiles of this compound be assessed for environmental risk?

In vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and in vivo models (e.g., zebrafish embryos) evaluate acute and chronic effects. Quantitative structure-activity relationship (QSAR) models predict bioaccumulation and persistence. Chronic exposure studies should monitor hepatic and renal endpoints .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.